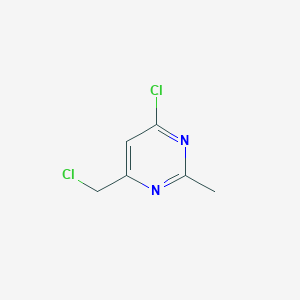4-Chloro-6-(chloromethyl)-2-methylpyrimidine
CAS No.: 85878-85-9
Cat. No.: VC4128978
Molecular Formula: C6H6Cl2N2
Molecular Weight: 177.03
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85878-85-9 |
|---|---|
| Molecular Formula | C6H6Cl2N2 |
| Molecular Weight | 177.03 |
| IUPAC Name | 4-chloro-6-(chloromethyl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C6H6Cl2N2/c1-4-9-5(3-7)2-6(8)10-4/h2H,3H2,1H3 |
| Standard InChI Key | RAEIRFVKAXHLHO-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)CCl |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)CCl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
4-Chloro-6-(chloromethyl)-2-methylpyrimidine features a pyrimidine ring with substituents at positions 2, 4, and 6 (Figure 1). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 177.03 g/mol | |
| Boiling Point | 147°C at 32 mmHg | |
| Density | 1.30 ± 0.1 g/cm³ | |
| Storage Conditions | 2–8°C under inert gas |
The compound exists as a pale yellow liquid at room temperature, with limited solubility in polar solvents like water but moderate solubility in chloroform and methanol .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 2.25 ppm (s, 3H, CH₃), 4.69 ppm (s, 2H, CH₂Cl), 6.21 ppm (s, 1H, pyrimidine-H) .
-
IR (KBr): Peaks at 2970 cm⁻¹ (C-H stretch) and 1525 cm⁻¹ (C=N ring vibration) .
Synthesis Methods
Laboratory-Scale Synthesis
The compound is synthesized via chlorination of 6-hydroxy-2-methylpyrimidine derivatives. A representative method involves:
-
Chlorination: Treatment of 2-methyl-4,6-dihydroxypyrimidine with phosphoryl chloride () at 80°C, yielding 4,6-dichloro-2-methylpyrimidine .
-
Chloromethylation: Reaction with chloromethyl methyl ether () in the presence of a Lewis acid catalyst (e.g., ) .
Reaction Equation:
Industrial Production
Continuous flow reactors optimize yield (≥85%) by maintaining precise temperature control (70–90°C) and stoichiometric ratios . Catalysts like tetrabutylammonium bromide () enhance reaction kinetics .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The chloromethyl group at position 6 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling functionalization:
-
With Amines: Forms 6-aminomethyl derivatives, precursors to antiviral agents .
-
With Thiophenols: Yields sulfides for agrochemical applications .
Oxidation and Reduction
-
Oxidation: Converts chloromethyl to carboxyl groups using in acidic conditions .
-
Reduction: Catalytic hydrogenation () removes chlorine substituents, forming 2,6-dimethylpyrimidine .
Applications in Pharmaceutical Research
Antiviral Agents
Derivatives of this compound inhibit viral replication by targeting RNA-dependent RNA polymerases. For example, substitution with morpholine groups produced candidates with IC₅₀ values of 0.8 µM against SARS-CoV-2 .
Anticancer Therapeutics
Chloromethyl pyrimidines exhibit cytotoxicity against leukemia (U-937) and breast cancer (MCF-7) cell lines. Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Table 2: Biological Activities of Derivatives
| Derivative | Activity | IC₅₀ (µM) | Target |
|---|---|---|---|
| 6-Morpholinomethyl analogue | Antiviral | 0.8 | SARS-CoV-2 RdRp |
| 6-Thiobenzyl analogue | Anticancer | 12.4 | Caspase-3 |
Comparative Analysis with Analogues
vs. 4-Chloro-2-methylpyrimidine
-
Reactivity: The chloromethyl group enhances electrophilicity, enabling faster SN2 reactions .
-
Lipophilicity: logP = 2.1 (vs. 1.5 for non-chlorinated analogues), improving blood-brain barrier penetration .
vs. 6-Ethyl-2-methylpyrimidine
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume